Cas no 1445756-27-3 (2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide)

2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide structure
1445756-27-3 structure
商品名:2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide
CAS番号:1445756-27-3
MF:C18H12F2N4O
メガワット:338.310890197754
CID:6232551
PubChem ID:100073682

2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide 化学的及び物理的性質

名前と識別子

    • 1445756-27-3
    • (E)-2-Cyano-N-(2,4-difluorophenyl)-3-(7-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide
    • Z1263910666
    • 2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide
    • EN300-26610256
    • インチ: 1S/C18H12F2N4O/c1-11-4-5-24-14(10-22-17(24)6-11)7-12(9-21)18(25)23-16-3-2-13(19)8-15(16)20/h2-8,10H,1H3,(H,23,25)/b12-7+
    • InChIKey: HNXUGKNIKSXOQL-KPKJPENVSA-N
    • ほほえんだ: FC1C=C(C=CC=1NC(/C(/C#N)=C/C1=CN=C2C=C(C)C=CN21)=O)F

計算された属性

  • せいみつぶんしりょう: 338.09791734g/mol
  • どういたいしつりょう: 338.09791734g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 587
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.1

2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26610256-0.05g
2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide
1445756-27-3 95.0%
0.05g
$246.0 2025-03-20

2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide 関連文献

2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamideに関する追加情報

Comprehensive Overview of 2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide (CAS No. 1445756-27-3)

The compound 2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide (CAS No. 1445756-27-3) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a cyano group, a difluorophenyl moiety, and a methylimidazo[1,2-a]pyridine core, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds that play a critical role in modulating cellular signaling pathways.

In recent years, the search for novel kinase inhibitors has surged, driven by the growing demand for targeted cancer therapies. The imidazo[1,2-a]pyridine scaffold, present in this compound, is known for its versatility in drug design, often contributing to enhanced bioavailability and binding affinity. The inclusion of a cyano group further augments its electrophilic properties, which can be leveraged for covalent binding to target proteins. This mechanism is increasingly explored in the development of next-generation pharmaceuticals, particularly for resistant or hard-to-treat diseases.

From a synthetic perspective, 2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide exemplifies modern organic chemistry's ability to engineer complex molecules with precision. The difluorophenyl group, for instance, is a common pharmacophore in agrochemicals and pharmaceuticals due to its ability to improve metabolic stability and lipophilicity. Such features are critical for optimizing drug-like properties, a topic frequently searched by chemists and pharmacologists in academic and industrial settings.

The compound's potential applications extend beyond oncology. Recent studies highlight the role of imidazo[1,2-a]pyridine derivatives in treating inflammatory and infectious diseases, aligning with global health priorities such as antimicrobial resistance (AMR). As AMR emerges as a pressing concern, researchers are actively investigating novel scaffolds like this one to overcome resistance mechanisms. This context makes the compound a subject of interest in both peer-reviewed literature and patent filings, further solidifying its relevance in contemporary science.

Another area of exploration is the compound's utility in photodynamic therapy (PDT), a minimally invasive treatment modality for certain cancers and dermatological conditions. The conjugated system in 2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide suggests possible light-absorbing properties, a feature increasingly sought after in the design of photosensitizers. This aligns with the rising popularity of PDT-related keywords in scientific databases and search engines, reflecting broader interest in alternative therapies.

For synthetic chemists, the challenges and opportunities associated with scaling up the production of such compounds are also a hot topic. Questions like "How to optimize the yield of imidazo[1,2-a]pyridine derivatives?" or "What are the best catalysts for cyano group introduction?" frequently appear in forums and research discussions. Addressing these queries requires a deep understanding of reaction mechanisms and conditions, underscoring the compound's complexity and the expertise needed to work with it.

In summary, 2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide (CAS No. 1445756-27-3) represents a fascinating intersection of chemistry, biology, and medicine. Its structural features and potential applications make it a compelling subject for ongoing research, particularly in the context of kinase inhibition, antimicrobial development, and photodynamic therapy. As scientific inquiry continues to evolve, this compound is poised to remain at the forefront of innovation in drug discovery and beyond.

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